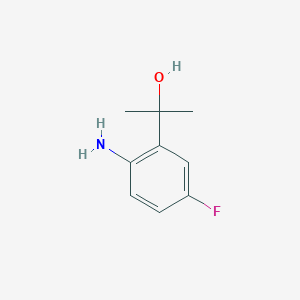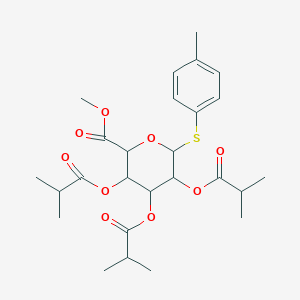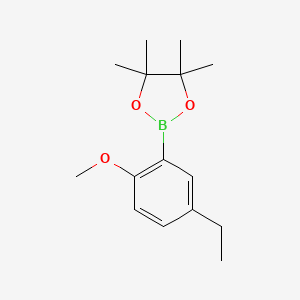![molecular formula C10H11ClN2OS B12096864 [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)
[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H11ClN2OS It is a hydrochloride salt of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine, which contains a thiazole ring attached to a phenyl group through an oxygen atom and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Phenyl Group: The thiazole ring is then attached to a phenyl group through an oxygen atom.
Introduction of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the phenylthiazole compound is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine or even further to a methyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amine or methyl derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly as enzyme inhibitors or receptor modulators.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its potential biological activity.
Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and methanamine group are likely involved in interactions with the active site of the target protein, leading to inhibition or activation of its function. Molecular docking studies can provide insights into the binding mode and key interactions involved.
Comparison with Similar Compounds
[1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound contains a triazole ring fused with a thiadiazine ring and exhibits similar biological activities, such as enzyme inhibition and antimicrobial properties.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and various pharmaceuticals, share structural similarities and biological activities.
Uniqueness:
Structural Features: The presence of both a thiazole ring and a methanamine group attached to a phenyl ring through an oxygen atom makes [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride unique compared to other thiazole derivatives.
Biological Activity: The specific combination of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C10H11ClN2OS |
|---|---|
Molecular Weight |
242.73 g/mol |
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2OS.ClH/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10;/h1-6H,7,11H2;1H |
InChI Key |
JJTXXHYJEBYKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)


![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)





![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)


